Cyclohexylmethyl diphenyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

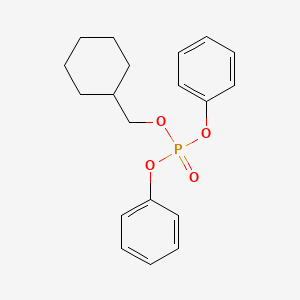

Cyclohexylmethyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H23O4P It is characterized by a cyclohexylmethyl group attached to a diphenyl phosphate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl diphenyl phosphate can be synthesized through the reaction of cyclohexylmethyl chloride with diphenyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexylmethyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.

Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: this compound oxide.

Reduction: Cyclohexylmethyl diphenyl phosphite or phosphine oxide.

Substitution: Various alkyl or aryl-substituted diphenyl phosphates.

Applications De Recherche Scientifique

Cyclohexylmethyl diphenyl phosphate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

Industry: this compound is used as a flame retardant and plasticizer in various industrial applications.

Mécanisme D'action

The mechanism of action of cyclohexylmethyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Molecular docking studies and density functional theory calculations help elucidate these interactions and predict the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Cyclohexylmethyl diphenyl phosphate can be compared with other similar organophosphorus compounds, such as:

Triphenyl phosphate: Similar in structure but with three phenyl groups instead of a cyclohexylmethyl group.

Diphenyl phosphate: Lacks the cyclohexylmethyl group, making it less hydrophobic.

2-Ethylhexyl diphenyl phosphate: Contains an ethylhexyl group, which affects its solubility and reactivity.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its cyclohexylmethyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.

Activité Biologique

Cyclohexylmethyl diphenyl phosphate (CHMDP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in relation to its neurotoxic effects and endocrine disruption. This article reviews the current understanding of CHMDP's biological activity, synthesizing findings from various studies and highlighting key research results.

This compound is an aryl phosphate ester, structurally characterized by the presence of a cyclohexyl group, two phenyl groups, and a phosphate moiety. Its chemical structure is represented as follows:

Research indicates that CHMDP may exert its biological effects through several mechanisms:

- Endocrine Disruption : Similar to other organophosphates, CHMDP may interfere with hormone signaling pathways, particularly those involving thyroid hormones. Disruption of these pathways can lead to developmental and neurobehavioral issues .

- Neurotoxicity : Organophosphates are known for their neurotoxic potential. Studies have shown that exposure to CHMDP can lead to alterations in neuronal growth and differentiation, potentially affecting synaptogenesis and apoptosis in developing neural tissues .

In Vitro Studies

- Cell Line Experiments : In experiments using PC12 cells (a model for neuronal differentiation), CHMDP exposure resulted in significant alterations in gene expression related to neurodevelopmental processes. Notably, genes involved in apoptosis and neurite outgrowth were affected, indicating a potential mechanism for neurotoxicity .

- Embryonic Development : A study utilizing zebrafish embryos demonstrated that exposure to CHMDP during critical developmental windows led to cardiac defects, evidenced by increased distances between key cardiac structures at 72 hours post-fertilization (hpf). This suggests that CHMDP may disrupt normal embryonic development through specific toxicological pathways .

In Vivo Studies

Case Studies

Several case studies have highlighted the implications of organophosphate exposure in human populations:

- Occupational Exposure : Workers in industries utilizing organophosphates have reported neurodevelopmental issues among offspring, raising concerns about the impact of compounds like CHMDP on human health .

- Environmental Studies : Research has indicated that organophosphates can accumulate in aquatic environments, leading to bioaccumulation in fish and potential risks to human health through the food chain .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

cyclohexylmethyl diphenyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O4P/c20-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOLXWZXEBLBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.